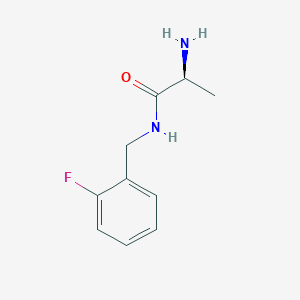

(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide

CAS No.: 1217684-99-5

Cat. No.: VC8219971

Molecular Formula: C10H13FN2O

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217684-99-5 |

|---|---|

| Molecular Formula | C10H13FN2O |

| Molecular Weight | 196.22 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(2-fluorophenyl)methyl]propanamide |

| Standard InChI | InChI=1S/C10H13FN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 |

| Standard InChI Key | NOLJGQIBRHILEF-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@@H](C(=O)NCC1=CC=CC=C1F)N |

| SMILES | CC(C(=O)NCC1=CC=CC=C1F)N |

| Canonical SMILES | CC(C(=O)NCC1=CC=CC=C1F)N |

Introduction

Chemical Identity and Structural Features

(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide (PubChem CID: 22690457) has the molecular formula C₁₀H₁₃FN₂O and a molecular weight of 196.22 g/mol . Its IUPAC name is (2S)-2-amino-N-[(2-fluorophenyl)methyl]propanamide, reflecting the S-configuration at the α-carbon and the 2-fluorobenzyl substituent. The compound’s structure is defined by the following key features:

-

A chiral center at the second carbon of the propionamide chain, critical for enantioselective interactions.

-

A 2-fluorobenzyl group attached to the amide nitrogen, introducing steric and electronic effects.

-

A primary amide group capable of hydrogen bonding.

The compound’s stereochemistry is encoded in its isomeric SMILES: C[C@@H](C(=O)NCC1=CC=CC=C1F)N, which specifies the S-configuration . Its Standard InChIKey (DIRFUKHJIMZKPZ-ZETCQYMHSA-N) serves as a unique identifier for computational studies .

Table 1: Key Chemical Identifiers

Applications in Research and Development

(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide serves primarily as a building block in drug discovery. Potential applications include:

-

Peptidomimetics: The amide backbone mimics peptide bonds, enabling protease resistance.

-

Fluorinated Probes: The ¹⁹F nucleus allows for NMR-based tracking in metabolic studies.

Its use in the synthesis of mesylate salts (as seen in CN106565521A ) highlights its role in improving solubility for pharmacokinetic studies.

Future Research Directions

Critical gaps remain in understanding this compound’s full potential:

-

Synthetic Optimization: Development of enantioselective routes with >90% ee.

-

Target Identification: High-throughput screening against kinase or GPCR libraries.

-

In Vivo Studies: Pharmacokinetic profiling in model organisms.

Collaboration between synthetic chemists and pharmacologists will be essential to translate this molecule into therapeutic leads.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume